molecular formula C13H10FN5O2 B2983589 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline CAS No. 329079-70-1

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline

Cat. No.: B2983589
CAS No.: 329079-70-1
M. Wt: 287.254
InChI Key: AFAMSIBOXUUYIK-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline: is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline typically involves the reaction of 4-fluoro-3-nitroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of coupling reactions where benzotriazole is introduced into the molecule through a variety of reactions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as samarium diiodide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

Chemistry: In chemistry, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine: In medicinal chemistry, benzotriazole derivatives, including this compound, are explored for their potential anticancer, antibacterial, and antiviral properties. Their ability to bind to specific molecular targets makes them promising candidates for drug development .

Industry: In industry, this compound is used in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline involves its interaction with specific molecular targets. The compound’s benzotriazole moiety allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and nitro groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c14-10-6-5-9(7-13(10)19(20)21)15-8-18-12-4-2-1-3-11(12)16-17-18/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAMSIBOXUUYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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